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Introduction to Atto 465 in Flow Cytometry

Atto 465 is a fluorescent dye belonging to the Atto family of labels, known for their exceptional
photostability and brightness.[1] Derived from acriflavin, Atto 465 exhibits strong absorption
and a high fluorescence quantum yield, making it a valuable tool for various fluorescence-
based applications, including flow cytometry.[1] Its excitation and emission spectra position it
within the blue-to-green range, offering a distinct option for multicolor panel design. This
document provides detailed application notes and protocols for the effective use of Atto 465 in

flow cytometry.

Key Characteristics and Advantages of Atto 465
Atto 465 possesses several features that make it well-suited for flow cytometry applications:
» High Photostability: Atto dyes are renowned for their resistance to photobleaching, ensuring

more stable and reproducible fluorescence signals during prolonged exposure to laser
excitation in a flow cytometer.[1]

e Strong Fluorescence Quantum Yield: A high quantum yield contributes to brighter signals,
which is particularly advantageous for detecting low-abundance antigens.[1]
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o Large Stokes Shift: Atto 465 has a relatively large Stokes shift, which is the difference
between the maximum excitation and emission wavelengths.[1] This characteristic helps to
minimize self-quenching and improves the signal-to-noise ratio.

» Hydrophilicity: Atto 465 is moderately hydrophilic, which can help to reduce non-specific
binding of antibody conjugates to cells.

Spectral Properties of Atto 465

Proper integration of Atto 465 into a multicolor flow cytometry panel requires a thorough
understanding of its spectral characteristics. The table below summarizes the key spectral
properties of Atto 465.

Property Value Reference
Excitation Maximum (Aex) 453 nm
Emission Maximum (Aem) 508 nm

Molar Extinction Coefficient () 7.5x10*cm—tM—1

Fluorescence Quantum Yield

(®)

0.75

Stokes Shift 55 nm

Application Notes
Multicolor Panel Design with Atto 465

When designing a multicolor flow cytometry panel that includes Atto 465, several factors
should be considered to minimize spectral overlap and ensure accurate data. Atto 465 is
typically excited by the violet laser (405 nm) and its emission is collected in a filter range

around 510/50 nm.

Considerations for Panel Design:

o Fluorochromes with Similar Excitation: Atto 465 shares excitation from the violet laser with
other common fluorochromes such as Brilliant Violet™ 421 (BV421), eFluor™ 450, and
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Pacific Blue™. Careful selection of these dyes is crucial to manage spectral spillover.

o Spillover into Adjacent Channels: The emission spectrum of Atto 465 may spill over into
detectors for fluorochromes like FITC and PE. Therefore, proper compensation is essential
when Atto 465 is used in combination with these dyes.

o Brightness: Atto 465 is a bright fluorochrome. It is well-suited for detecting antigens with low
expression levels. For highly expressed antigens, a dimmer fluorochrome may be more
appropriate to avoid signal saturation and excessive spillover.

Example 4-Color Immunophenotyping Panel:

This example panel is designed for a flow cytometer with a blue laser (488 nm) and a violet
laser (405 nm) and focuses on the identification of major T-cell subsets.

o . Antigen
Marker Fluorochrome Laser Emission Filter ]
Expression
CD3 FITC Blue (488 nm) 530/30 nm High
CD4 PE Blue (488 nm) 585/42 nm High
CD8 Atto 465 Violet (405 nm) 510/50 nm High
CD45RA APC Red (633 nm) 660/20 nm Variable

Compensation Strategy

Accurate compensation is critical for resolving cell populations in multicolor flow cytometry.
When using Atto 465, single-color compensation controls are required for each fluorochrome in
the panel.

Steps for Compensation:

e Prepare Single-Stain Controls: For each antibody-fluorochrome conjugate in your panel
(including Atto 465), prepare a separate sample of cells stained with only that single
antibody.
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e Set Voltages: Use an unstained sample to set the baseline forward scatter (FSC) and side
scatter (SSC) voltages and to ensure that the autofluorescence is on scale.

e Acquire Single-Stain Data: Run each single-stain control and adjust the voltage for its
primary detector so that the positive population is on scale.

o Calculate Compensation Matrix: Use the flow cytometry software to automatically calculate
the compensation matrix based on the single-stain controls. This will correct for the spectral
overlap of each fluorochrome into other detectors.

e Fine-tune with FMO Controls: Fluorescence Minus One (FMO) controls are recommended to
accurately set gates for populations that are not well-separated, especially when dealing with
spillover from bright fluorochromes.

Experimental Protocols

Protocol 1: Conjugation of Atto 465 NHS Ester to an
Antibody

This protocol describes the covalent labeling of a primary antibody with Atto 465 N-
hydroxysuccinimide (NHS) ester. NHS esters react with primary amines on the antibody to form
a stable amide bond.

Materials:

» Purified antibody (e.g., IgG) at a concentration of 1-5 mg/mL in a buffer free of primary
amines (e.g., PBS, pH 7.2-7.5).

o Atto 465 NHS ester.

¢ Anhydrous dimethyl sulfoxide (DMSO).

e Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.
 Purification column (e.g., Sephadex G-25) or dialysis cassette.

« PBS, pH 7.4.
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Procedure:

Prepare the Antibody: If necessary, exchange the antibody buffer to the labeling buffer using
a desalting column or dialysis.

e Prepare Atto 465 NHS Ester Stock Solution: Immediately before use, dissolve the Atto 465
NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

o Labeling Reaction: a. Add the labeling buffer to the antibody solution to achieve a final pH of
8.3. b. Add the dissolved Atto 465 NHS ester to the antibody solution. A molar ratio of 5-10
moles of dye per mole of antibody is a good starting point. c. Incubate the reaction mixture
for 1 hour at room temperature with gentle stirring, protected from light.

 Purification of the Conjugate: a. Separate the labeled antibody from the unreacted dye using
a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. b. The first colored band
to elute will be the Atto 465-conjugated antibody.

o Characterization (Optional): a. Measure the absorbance of the conjugate at 280 nm (for
protein) and 453 nm (for Atto 465). b. Calculate the degree of labeling (DOL) using the
molar extinction coefficients of the antibody and Atto 465.

e Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage,
add a stabilizing protein like BSA and freeze at -20°C or -80°C.

Protocol 2: Immunophenotyping of Human Peripheral
Blood Mononuclear Cells (PBMCSs)

This protocol provides a general procedure for staining human PBMCs with an Atto 465-
conjugated antibody for flow cytometric analysis.

Materials:
* Isolated human PBMCs.
» Atto 465-conjugated primary antibody.

o Other primary antibody conjugates for the multicolor panel.
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Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

Fc receptor blocking solution (optional).

Viability dye (optional).

12 x 75 mm flow cytometry tubes.

Procedure:

Cell Preparation: a. Resuspend PBMCs in cold Flow Cytometry Staining Buffer. b. Count the
cells and adjust the concentration to 1 x 107 cells/mL.

Fc Receptor Blocking (Optional): a. Aliquot 1 x 10° cells per tube. b. Add Fc receptor
blocking solution and incubate for 10 minutes at 4°C.

Antibody Staining: a. Prepare a master mix of the antibody-fluorochrome conjugates at their

predetermined optimal concentrations in Flow Cytometry Staining Buffer. b. Add the antibody
master mix to the cell suspension. c. Vortex gently and incubate for 30 minutes at 4°C in the

dark.

Washing: a. Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at
300 x g for 5 minutes at 4°C. c. Decant the supernatant. d. Repeat the wash step.

Viability Staining (Optional): a. If using a viability dye, resuspend the cells in the appropriate
buffer for the dye and follow the manufacturer's instructions.

Resuspension and Acquisition: a. Resuspend the final cell pellet in 300-500 pL of Flow
Cytometry Staining Buffer. b. Acquire the samples on a flow cytometer that has been
properly set up and compensated.

Visualizations
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Antibody Conjugation with Atto 465 NHS Ester
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Workflow for antibody conjugation.
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Immunophenotyping Protocol using Atto 465
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Immunophenotyping workflow.
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T-Cell activation signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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